2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl-
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Overview
Description
2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the N,N-diethyl and 4-methyl groups.
Morpholinecarboxamide Formation: The final step involves the formation of the morpholinecarboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
CAS No. |
113760-33-1 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15/h6-10,16-17,19H,4-5,11-12H2,1-3H3 |
InChI Key |
WDDNSSDFEAIBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C |
Origin of Product |
United States |
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